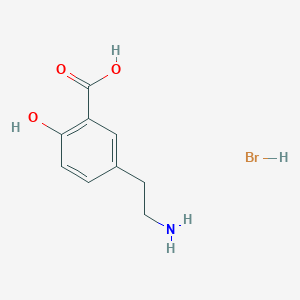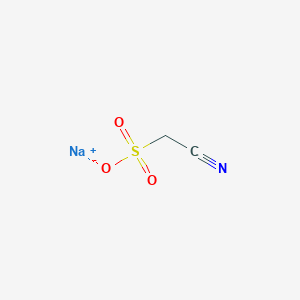
5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide; 94%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide” is a complex organic molecule. It likely contains an aminoethyl group (-NH2-CH2-CH2-) and a hydroxybenzoic acid group (a benzene ring with a -OH and -COOH attached), and is a hydrobromide salt .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving amines, carboxylic acids, and halogenated compounds .Chemical Reactions Analysis
The compound, being an organic molecule, would be expected to undergo various organic reactions. These could include reactions at the amine group, the carboxylic acid group, or the benzene ring .Applications De Recherche Scientifique
5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide; 94%-2-hydroxybenzoic acid hydrobromide is a useful compound for a variety of scientific research applications. It is commonly used as a reagent in organic synthesis and as a catalyst in peptide synthesis. Additionally, it is used in the synthesis of polymers and as a starting material for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, such as antifungal agents and antibiotics.
Mécanisme D'action
Target of Action
Similar compounds such as 2-aminothiazole-based compounds have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Related compounds, such as 2-aminoethyl carboxamide derivatives, have been shown to inhibit monoamine oxidase (mao) with an initial competitive phase, followed by a time-dependent inhibition of mao . This suggests that 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Related compounds, such as 2-aminoethyl carboxamide derivatives, have been associated with the inhibition of monoamine oxidase (mao), suggesting that this compound may also affect similar pathways . Additionally, 2-aminothiazole-based compounds have been associated with various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Related compounds, such as 2-aminothiazole-based compounds, have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . This suggests that 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide may have similar effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide; 94%-2-hydroxybenzoic acid hydrobromide in laboratory experiments include its low cost and its availability in a variety of concentrations. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is toxic and should be handled with caution.
Orientations Futures
The potential future directions for 5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide; 94%-2-hydroxybenzoic acid hydrobromide include further research into its biochemical and physiological effects, as well as its potential applications in pharmaceuticals and other fields. Additionally, further research into the mechanism of action of the compound could lead to the development of new synthetic reactions and compounds. Additionally, further research into the safety and toxicity of the compound could lead to improved safety protocols for laboratory use. Finally, further research into the potential of the compound as an anti-inflammatory and antioxidant could lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide; 94%-2-hydroxybenzoic acid hydrobromide is achieved through a two-step process. The first step involves the reaction of 2-hydroxybenzoic acid with ethyl bromide in the presence of a base, such as sodium hydroxide. The resulting product is a mixture of the desired 5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide; 94%-2-hydroxybenzoic acid hydrobromide and ethyl 2-hydroxybenzoate. The second step of the synthesis involves the reaction of the mixture with aqueous hydrobromic acid, which results in the formation of the desired 5-(2-Amino-ethyl)-2-hydroxy-benzoic acid hydrobromide; 94%-2-hydroxybenzoic acid hydrobromide.
Propriétés
IUPAC Name |
5-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.BrH/c10-4-3-6-1-2-8(11)7(5-6)9(12)13;/h1-2,5,11H,3-4,10H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZNLFCHHKSJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)C(=O)O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)







